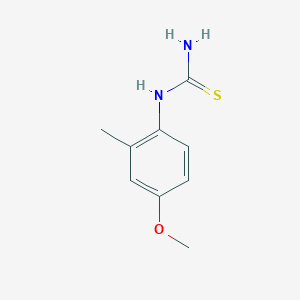![molecular formula C9H14O2 B6203542 7-hydroxyspiro[3.5]nonan-2-one CAS No. 1314964-87-8](/img/no-structure.png)
7-hydroxyspiro[3.5]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxyspiro[3.5]nonan-2-one is a chemical compound . It is related to 7-azaspiro[3.5]nonan-2-one hydrochloride, which has a molecular weight of 175.66 .
Synthesis Analysis
There is a report on the synthesis of a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, which are potent covalent inhibitors against KRAS G12C . The synthesis involved structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .Molecular Structure Analysis
The InChI code for 7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H .Chemical Reactions Analysis
The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C, as revealed by an X-ray complex structural analysis .Physical And Chemical Properties Analysis
7-azaspiro[3.5]nonan-2-one hydrochloride, a related compound, is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthetic Chemistry and Drug Development
Research in synthetic chemistry often focuses on developing efficient strategies for the selective modification of complex molecules, which has implications for drug development and the synthesis of natural products. For example, Fatykhov et al. (2020) discussed synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, highlighting the challenge and strategies in selectively modifying hydroxy groups within a molecule (Fatykhov et al., 2020). This research underlines the importance of selective modification in synthetic chemistry, which could be relevant for derivatives of 7-hydroxyspiro[3.5]nonan-2-one in drug synthesis or the development of new materials.
Antimicrobial and Biomedical Applications
Chitosan, a biopolymer, has been extensively studied for its antimicrobial potential and its application in biomedical fields such as drug delivery, tissue engineering, and wound dressings due to its biocompatibility and biodegradability. Raafat and Sahl (2009), and Kalantari et al. (2019) discussed the antimicrobial potential of chitosan and its applications in creating antimicrobial coatings and scaffolds for tissue engineering (Raafat & Sahl, 2009); (Kalantari et al., 2019). Such applications could be explored for this compound derivatives, especially in designing novel biomaterials.
Antioxidant Properties and Applications
Spirocyclic derivatives, including this compound, may exhibit significant antioxidant properties, which are important in the development of drugs targeting oxidative stress-related diseases. Acosta-Quiroga et al. (2021) reviewed the antioxidant activities of spiro compounds, underscoring their potential in drug discovery for diseases like cancer and diabetes (Acosta-Quiroga et al., 2021). This suggests that this compound could be studied for its antioxidant properties and potential therapeutic applications.
Environmental Applications
Compounds derived from biomass, such as furan derivatives, have been explored for their role in producing sustainable materials and fuels. Chernyshev et al. (2017) discussed the conversion of plant biomass into valuable chemicals, highlighting the potential for sustainable development (Chernyshev et al., 2017). This research area might offer insights into the use of this compound derivatives in environmental applications, such as bio-based materials or catalysts.
作用機序
Safety and Hazards
将来の方向性
The successful identification of 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one (7b), a potent compound with high metabolic stabilities in human and mouse liver microsomes, suggests potential future directions for the development of similar compounds . Compound 7b showed a dose-dependent antitumor effect on subcutaneous administration in an NCI-H1373 xenograft mouse model .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 7-hydroxyspiro[3.5]nonan-2-one can be achieved through a multi-step process involving the conversion of a cyclic ketone to a spirocyclic lactone, followed by hydrolysis and oxidation to yield the desired product.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to yield 6-methylhept-5-en-2-one", "Step 2: Reaction of 6-methylhept-5-en-2-one with benzaldehyde and sodium borohydride to yield 7-methyl-2-phenylspiro[3.5]nonan-4-one", "Step 3: Hydrolysis of 7-methyl-2-phenylspiro[3.5]nonan-4-one with acetic acid and sodium hydroxide to yield 7-hydroxyspiro[3.5]nonan-4-one", "Step 4: Oxidation of 7-hydroxyspiro[3.5]nonan-4-one with hydrogen peroxide to yield 7-hydroxyspiro[3.5]nonan-2-one" ] } | |
CAS番号 |
1314964-87-8 |
分子式 |
C9H14O2 |
分子量 |
154.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



